Chemical structure of 6-cyanoindole-2-boronic acid pinacol ester
Chemical structure of 6-cyanoindole-2-boronic acid pinacol ester
This technical guide details the chemical structure, synthesis, and application of 6-cyanoindole-2-boronic acid pinacol ester , a specialized organoboron intermediate used in the discovery of kinase inhibitors and CNS-active agents.
Chemical Identity & Structural Analysis
This molecule combines an indole core with a nitrile handle (for further functionalization or H-bonding) and a boronic acid pinacol ester (Bpin) at the C2 position. The Bpin moiety serves as a stable, lipophilic surrogate for the boronic acid, facilitating purification and handling.[1]
Core Data Table
| Property | Specification |
| Systematic Name | 6-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| CAS Number | 2379560-76-4 (Unprotected) / 913835-67-3 (N-Boc derivative) |
| Molecular Formula | C₁₅H₁₇BN₂O₂ |
| Molecular Weight | 268.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
| Key Functional Groups | Indole (NH), Nitrile (CN), Pinacol Boronate (Bpin) |
Structural Visualization
The following diagram illustrates the atomic numbering and electronic environment. Note the electron-withdrawing nature of the 6-cyano group, which influences the acidity of the N-H bond and the stability of the C-B bond.
Caption: Structural connectivity and electronic effects of 6-cyanoindole-2-boronic acid pinacol ester.
Synthesis & Methodology
Synthesizing 2-borylated indoles is regiochemically challenging because electrophilic borylation (Ir-catalyzed) typically favors the C3 position in unprotected indoles. Therefore, the Directed Lithiation Strategy is the industry standard for high-fidelity synthesis of the C2 isomer.
Protocol: Directed Lithiation-Borylation
This method relies on protecting the indole nitrogen with a group that can coordinate lithium (Directing Metalation Group, DMG) or simply protecting it to prevent deprotonation of the nitrogen, allowing C2-lithiation due to the inherent acidity of the C2 proton.
Step-by-Step Workflow
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Protection: React 6-cyanoindole with Boc₂O (di-tert-butyl dicarbonate) and DMAP/TEA to install the N-Boc group. The Boc group is essential; it prevents N-lithiation and sterically directs the base to C2.
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Lithiation: Cool the N-Boc-6-cyanoindole in anhydrous THF to -78°C. Add LDA (Lithium Diisopropylamide) dropwise.
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Expert Insight: The 6-cyano group is electron-withdrawing, increasing the acidity of the C2 proton compared to unsubstituted indole. However, it is also susceptible to nucleophilic attack by strong bases. Use LDA (bulky, non-nucleophilic) rather than n-BuLi to prevent attack on the nitrile or the Boc carbonyl.
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Borylation: Add Isopropoxyboronic acid pinacol ester (IPB) at -78°C.
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Workup: Quench with mild acid (NH₄Cl). Do not use strong acids to avoid Boc deprotection or protodeboronation.
Caption: Synthesis workflow via N-Boc directed lithiation to ensure C2 regioselectivity.
Critical Handling: Stability & Protodeboronation
A major technical hurdle with heteroaryl boronic esters, particularly at the 2-position of indole, is Protodeboronation —the cleavage of the C-B bond to replace boron with a proton.
The Mechanism of Failure
Heteroaryl-2-boronates are prone to base-catalyzed protodeboronation. The mechanism involves the formation of a boronate "ate" complex (upon adding base in Suzuki coupling), followed by protonation at the C2 position and subsequent loss of boric acid.
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Risk Factor: The 6-cyano group is an Electron Withdrawing Group (EWG). While EWGs generally stabilize C-B bonds against acidic hydrolysis, they can accelerate basic deboronation by stabilizing the anionic intermediate or making the ring more susceptible to nucleophilic pathways.
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Mitigation:
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Keep the N-Boc group: Perform the Suzuki coupling with the N-Boc group attached. The bulky Boc group destabilizes the protonation transition state at C2 and prevents the indole nitrogen lone pair from donating into the ring, which can sometimes facilitate side reactions.
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Anhydrous Conditions: Use anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃) and solvents (Dioxane/DMF) rather than aqueous biphasic systems if the substrate is unstable.
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Applications in Drug Discovery[4][8][9][10]
This scaffold is a "privileged structure" in medicinal chemistry.
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Kinase Inhibition: The indole NH and C2-aryl/heteroaryl motif mimics the adenine hinge-binding region of ATP in kinase active sites. The 6-CN group often projects into the solvent-exposed region or a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity.
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CNS Agents: The nitrile group improves metabolic stability (blocking P450 oxidation sites) and lowers lipophilicity (LogD) compared to a methyl group, potentially improving blood-brain barrier penetration.
Experimental Protocol: Suzuki Coupling (General)
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Reagents: 6-Cyanoindole-2-Bpin (1.0 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).
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Solvent: 1,4-Dioxane/Water (4:1) (degassed).
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Conditions: 80°C for 4-12 hours under N₂.
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Note: If significant protodeboronation (formation of 6-cyanoindole) is observed, switch to Buchwald's Precatalysts (e.g., XPhos Pd G2) and use anhydrous K₃PO₄ in n-Butanol or Toluene.
References
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Regioselective Borylation of Indoles
- Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz
- Source:Chemical Reviews (2010).
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URL:[Link]
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Stability of Heteroaryl Boronates
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Synthesis via Lithiation
- Title: Preparation and coupling of 1-Boc-indole-2-boronic acid pinacol ester.
- Source:Organic Syntheses (2009).
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URL:[Link]
- Commercial Data & CAS Verification: Title: 6-Cyanoindole-2-boronic acid pinacol ester Product Page. Source: Sigma-Aldrich / Merck.
